

GNE-272: A Selective CBP/EP300 Bromodomain Inhibitor for Preclinical Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting the acetyl-lysine binding pocket of these bromodomains, **GNE-272** effectively disrupts the recruitment of CBP/EP300 to chromatin, leading to the modulation of gene expression programs implicated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of **GNE-272**, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its use in preclinical research.

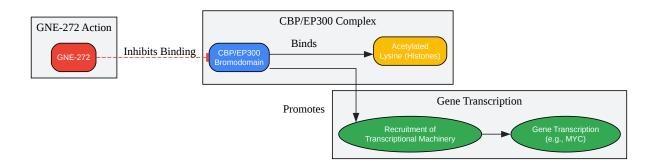
Introduction

The epigenetic reader proteins CBP and EP300 are critical regulators of gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key mechanism for recruiting the transcriptional machinery to specific gene loci. Dysregulation of CBP/EP300 activity is a hallmark of numerous cancers, making them attractive therapeutic targets. **GNE-272** was developed as a selective chemical probe to investigate the therapeutic potential of CBP/EP300 bromodomain inhibition.

Mechanism of Action



GNE-272 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and EP300 bromodomains. This binding prevents the interaction of CBP/EP300 with acetylated histones, thereby displacing them from chromatin and inhibiting the transcription of target genes. One of the key downstream effects of CBP/EP300 inhibition is the suppression of MYC, a critical oncogene in many hematologic malignancies.



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Figure 1: Mechanism of action of GNE-272.

Quantitative Data

The following tables summarize the key quantitative data for **GNE-272** from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity



Target/Assay	IC50/EC50 (μM)	Reference
Biochemical Assays		
CBP (TR-FRET)	0.02	[1][2]
EP300 (TR-FRET)	0.03	[3]
BRD4 (1) (TR-FRET)	13	[1][2]
Cellular Assays		
CBP (BRET)	0.41	[1][2]
MYC Expression (MV4-11)	0.91	[3]

Table 2: Anti-proliferative Activity in Hematologic Cancer

Cell Lines

Cell Line	Disease	IC50 (μM)	Reference
MV4-11	Acute Myeloid Leukemia	<1	[1][2]
MOLM-13	Acute Myeloid Leukemia	<1	[4]
MOLM-16	Acute Myeloid Leukemia	Not Specified	[3]
HL-60	Acute Promyelocytic Leukemia	Not Specified	[3]
LP-1	Multiple Myeloma	Not Specified	[3]
KMS-34	Multiple Myeloma	Not Specified	[3]
Pfeiffer	Diffuse Large B-cell Lymphoma	Not Specified	[3]
DOHH-2	Follicular Lymphoma	Not Specified	[3]

Table 3: In Vivo Pharmacokinetics in Mice



Parameter	Value	Dosing	Reference
Clearance	Low	1 mg/kg IV	[3]
Oral Bioavailability	Good	100 mg/kg PO	[3]
Unbound Cmax	26 μΜ	100 mg/kg PO	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving GNE-272.

TR-FRET Biochemical Assay for CBP/EP300 Inhibition

This assay measures the ability of **GNE-272** to disrupt the interaction between the CBP/EP300 bromodomain and an acetylated histone peptide.



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Figure 2: TR-FRET assay workflow.

Protocol:

- Reagents:
 - His-tagged recombinant CBP or EP300 bromodomain.
 - Biotinylated acetylated histone H4 peptide.
 - Time-Resolved FRET Donor: Europium-labeled anti-His antibody.
 - Time-Resolved FRET Acceptor: Streptavidin-Allophycocyanin (APC).



- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
- GNE-272 stock solution in DMSO.
- Procedure:
 - 1. Prepare serial dilutions of GNE-272 in assay buffer.
 - 2. In a 384-well plate, add the GNE-272 dilutions.
 - 3. Add the His-tagged CBP or EP300 bromodomain to each well and incubate for 15 minutes at room temperature.
 - 4. Add the biotinylated acetylated histone peptide and incubate for another 15 minutes.
 - Add the TR-FRET donor and acceptor reagents and incubate for 60 minutes at room temperature, protected from light.
 - 6. Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
 - 7. Calculate the ratio of acceptor to donor fluorescence and plot against the **GNE-272** concentration to determine the IC50 value.

BRET Cellular Assay for Target Engagement

This assay measures the ability of **GNE-272** to engage the CBP bromodomain within living cells.

Protocol:

- Reagents:
 - HEK293 cells.
 - Expression vectors for NanoLuc-CBP bromodomain fusion protein and HaloTag-Histone fusion protein.
 - HaloTag NanoBRET 618 Ligand.



- NanoBRET Nano-Glo Substrate.
- Opti-MEM I Reduced Serum Medium.
- Procedure:
 - Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone expression vectors.
 - 2. After 24 hours, harvest and resuspend the cells in Opti-MEM.
 - 3. Add the HaloTag NanoBRET 618 Ligand and incubate for 60 minutes at 37°C.
 - 4. Prepare serial dilutions of GNE-272.
 - 5. Dispense the cells into a 384-well white assay plate.
 - 6. Add the GNE-272 dilutions and incubate for 90 minutes at 37°C.
 - 7. Add the NanoBRET Nano-Glo Substrate.
 - 8. Read the plate on a luminometer capable of measuring BRET, detecting both donor and acceptor signals.
 - 9. Calculate the BRET ratio and plot against the **GNE-272** concentration to determine the cellular IC50 value.

Cell Proliferation Assay

This assay determines the anti-proliferative effect of GNE-272 on cancer cell lines.

Protocol:

- Reagents:
 - Hematologic cancer cell lines (e.g., MV4-11, MOLM-13).
 - Complete cell culture medium.



- CellTiter-Glo Luminescent Cell Viability Assay reagent.
- GNE-272 stock solution in DMSO.
- Procedure:
 - 1. Seed the cancer cells in a 96-well plate.
 - 2. Prepare serial dilutions of **GNE-272** in culture medium.
 - 3. Add the GNE-272 dilutions to the cells and incubate for 6 days.
 - 4. Equilibrate the plate to room temperature.
 - 5. Add the CellTiter-Glo reagent to each well.
 - 6. Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - 7. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - 8. Measure luminescence using a plate reader.
 - 9. Plot the luminescence signal against the **GNE-272** concentration to determine the IC50 value.[3]

In Vivo AML Xenograft Model

This protocol describes the evaluation of **GNE-272**'s anti-tumor efficacy in a mouse model of Acute Myeloid Leukemia (AML).



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Figure 3: In vivo AML xenograft workflow.

Protocol:

- Animal Model:
 - Immunodeficient mice (e.g., NOD-SCID or NSG).
- · Cell Line:
 - Human AML cell line (e.g., MV4-11).
- Procedure:
 - 1. Subcutaneously implant AML cells into the flank of the mice.
 - 2. Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
 - 3. Randomize mice into treatment and vehicle control groups.
 - 4. Prepare **GNE-272** formulation (e.g., in 0.5% methylcellulose and 0.2% Tween-80 in water). [3]
 - 5. Administer **GNE-272** or vehicle to the mice via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[3]
 - 6. Measure tumor volumes and body weights regularly (e.g., twice a week).
 - 7. At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis, such as measuring MYC expression by qPCR or immunohistochemistry.

Signaling Pathways

CBP/EP300 are integral components of multiple signaling pathways that are crucial for cell growth, proliferation, and survival. **GNE-272**, by inhibiting CBP/EP300 bromodomain function, can modulate these pathways.

Wnt/β-catenin Pathway

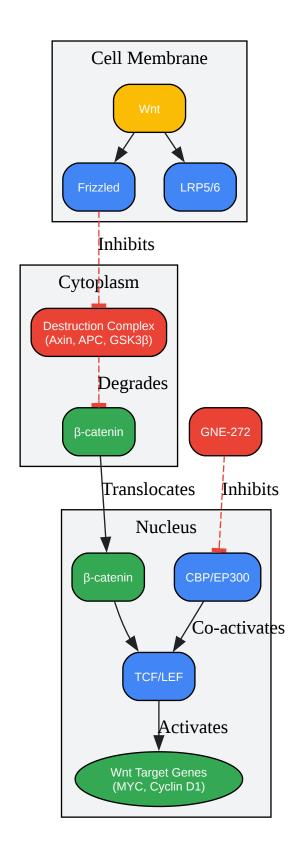






CBP/EP300 act as coactivators for β -catenin, a key transcriptional activator in the Wnt signaling pathway. By inhibiting the recruitment of CBP/EP300 to β -catenin target gene promoters, **GNE-272** can suppress the expression of Wnt target genes, such as MYC and Cyclin D1, which are often dysregulated in cancer.[5][6][7]





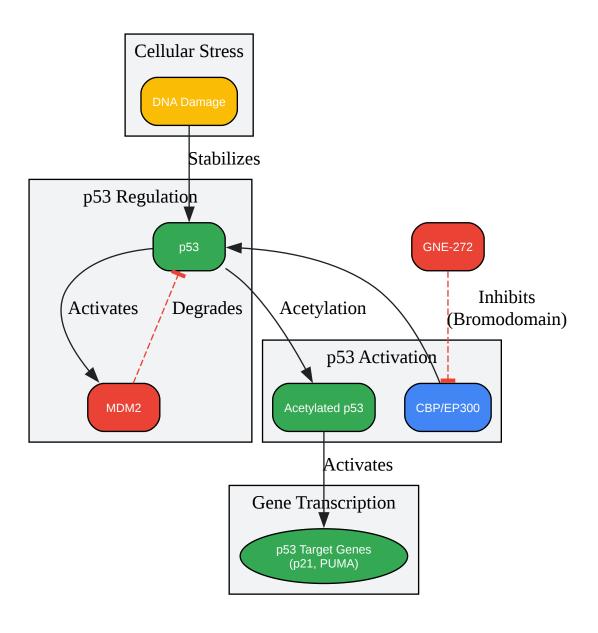
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Figure 4: GNE-272 and the Wnt/β-catenin pathway.



p53 Pathway

CBP/EP300 acetylate the tumor suppressor protein p53, a modification that is crucial for its stability and transcriptional activity. While **GNE-272** inhibits the bromodomain and not the acetyltransferase domain, the overall function of CBP/EP300 in p53-mediated transcription can be affected by disrupting its localization to chromatin. Inhibition of CBP/EP300 can therefore modulate the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[8][9]



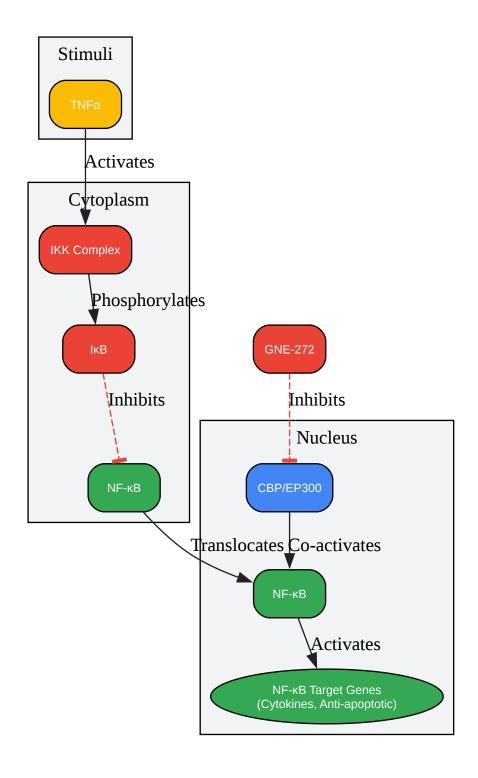
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Figure 5: GNE-272 and the p53 pathway.



NF-kB Pathway

CBP/EP300 are also coactivators for the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor. NF-κB plays a key role in inflammation and cell survival. By inhibiting CBP/EP300, **GNE-272** can potentially suppress the transcription of NF-κB target genes, such as pro-inflammatory cytokines and anti-apoptotic proteins.[10][11][12]





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Figure 6: GNE-272 and the NF-κB pathway.

Conclusion

GNE-272 is a valuable research tool for elucidating the biological functions of CBP/EP300 bromodomains and for exploring their therapeutic potential in oncology and other diseases. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the effective use of **GNE-272** in preclinical research and drug discovery efforts.

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